molecular formula C10H7BrClN3O B8425629 4-(5-Bromo-2-pyrimidinyloxy)-3-chloroaniline

4-(5-Bromo-2-pyrimidinyloxy)-3-chloroaniline

Cat. No. B8425629
M. Wt: 300.54 g/mol
InChI Key: WAKXDNJQNFKVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04727077

Procedure details

Into a flask, a solution obtained by dissolving 6.80 g of the above 4-(5-bromo-2-pyrimidinyloxy)-3-chloroaniline in 30 ml of dioxane, was introduced, and a solution obtained by dissolving 5.76 g of 2-nitrobenzoylisocyanate in 30 ml of dioxane, was dropwise added thereto, and then the mixture was reacted at room temperature for 9 hours. After the completion of the reaction, the product was poured into water, subjected to filtration and washed with hot water. The crystals thereby obtained were put into methanol, and stirred, and then subjected to filtration again, to obtain 9.42 g of the desired product having a melting point of from 234 to 236° C.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([O:8][C:9]2[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][C:10]=2[Cl:16])=[N:6][CH:7]=1.[N+:17]([C:20]1[CH:30]=[CH:29][CH:28]=[CH:27][C:21]=1[C:22]([N:24]=[C:25]=[O:26])=[O:23])([O-:19])=[O:18].O.CO>O1CCOCC1>[N+:17]([C:20]1[CH:30]=[CH:29][CH:28]=[CH:27][C:21]=1[C:22]([NH:24][C:25]([NH:13][C:12]1[CH:14]=[CH:15][C:9]([O:8][C:5]2[N:4]=[CH:3][C:2]([Br:1])=[CH:7][N:6]=2)=[C:10]([Cl:16])[CH:11]=1)=[O:26])=[O:23])([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)OC1=C(C=C(N)C=C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
5.76 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)N=C=O)C=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a flask, a solution obtained
ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
a solution obtained
ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
subjected to filtration
WASH
Type
WASH
Details
washed with hot water
CUSTOM
Type
CUSTOM
Details
The crystals thereby obtained
FILTRATION
Type
FILTRATION
Details
subjected to filtration again

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)NC(=O)NC2=CC(=C(C=C2)OC2=NC=C(C=N2)Br)Cl)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.42 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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